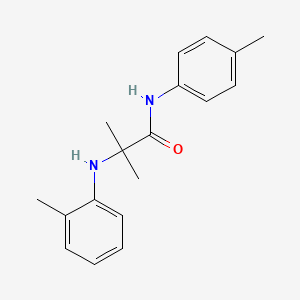
2-Methyl-N~2~-(2-methylphenyl)-N-(4-methylphenyl)alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-N~2~-(2-methylphenyl)-N-(4-methylphenyl)alaninamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of methyl groups and phenyl rings attached to an alaninamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N~2~-(2-methylphenyl)-N-(4-methylphenyl)alaninamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenylamine, 4-methylphenylamine, and alanine.
Amide Formation: The key step involves the formation of the amide bond. This can be achieved through a coupling reaction between the amines and alanine using coupling reagents like carbodiimides (e.g., EDC, DCC) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, batch or continuous flow processes can be employed.
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Quality Control: Analytical techniques like HPLC and NMR are used to ensure the quality and consistency of the product.
化学反应分析
Types of Reactions
2-Methyl-N~2~-(2-methylphenyl)-N-(4-methylphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-Methyl-N~2~-(2-methylphenyl)-N-(4-methylphenyl)alaninamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-N~2~-(2-methylphenyl)-N-(4-methylphenyl)alaninamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
相似化合物的比较
Similar Compounds
N-Phenylalaninamide: Lacks the methyl groups and has different biological activity.
N-Methyl-N-phenylalaninamide: Contains only one methyl group and has distinct chemical properties.
Uniqueness
2-Methyl-N~2~-(2-methylphenyl)-N-(4-methylphenyl)alaninamide is unique due to the presence of multiple methyl groups and phenyl rings, which confer specific steric and electronic properties that influence its reactivity and biological activity.
属性
CAS 编号 |
89312-31-2 |
|---|---|
分子式 |
C18H22N2O |
分子量 |
282.4 g/mol |
IUPAC 名称 |
2-methyl-2-(2-methylanilino)-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C18H22N2O/c1-13-9-11-15(12-10-13)19-17(21)18(3,4)20-16-8-6-5-7-14(16)2/h5-12,20H,1-4H3,(H,19,21) |
InChI 键 |
FABHPGROTOHLCG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)(C)NC2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















